molecular formula C11H21NO B3024956 4-(Cyclohexyloxy)piperidine CAS No. 303975-02-2

4-(Cyclohexyloxy)piperidine

Cat. No. B3024956
M. Wt: 183.29 g/mol
InChI Key: UUKHAODJZMXSOX-UHFFFAOYSA-N
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Patent
US06884868B1

Procedure details

A solution of 4-(2-cyclohexenyloxy)-N-(benzyloxycarbonyl)piperidine (3.80 g), and 10% palladium on carbon (50% wet) (1.0 g) in methanol (40 ml) was hydrogenated under an atmospheric pressure of hydrogen at ambient temperature for 6 hours. The catalyst was filtered off, and the filtrate was evaporated in vacua and dried in vacuo to give 4-(cyclohexyloxy)piperidine (2.42 g).
Name
4-(2-cyclohexenyloxy)-N-(benzyloxycarbonyl)piperidine
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1([O:7][CH:8]2[CH2:13][CH2:12][N:11](C(OCC3C=CC=CC=3)=O)[CH2:10][CH2:9]2)[CH2:6][CH2:5][CH2:4][CH:3]=[CH:2]1.[H][H]>[Pd].CO>[CH:1]1([O:7][CH:8]2[CH2:9][CH2:10][NH:11][CH2:12][CH2:13]2)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1

Inputs

Step One
Name
4-(2-cyclohexenyloxy)-N-(benzyloxycarbonyl)piperidine
Quantity
3.8 g
Type
reactant
Smiles
C1(C=CCCC1)OC1CCN(CC1)C(=O)OCC1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
Quantity
1 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
40 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated in vacua
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
C1(CCCCC1)OC1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 2.42 g
YIELD: CALCULATEDPERCENTYIELD 109.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.